molecular formula C10H10BrClN2 B8433945 5-Bromo-1-(3-chloropropyl)-1H-indazole

5-Bromo-1-(3-chloropropyl)-1H-indazole

Cat. No.: B8433945
M. Wt: 273.55 g/mol
InChI Key: KFBUUAZFTFKWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(3-chloropropyl)-1H-indazole is a high-purity chemical reagent intended for research and development applications. This compound is characterized as a solid and should be stored at room temperature . It is offered with a purity of 95% and is specifically labeled for research use only (RUO), meaning it is not intended for diagnostic, therapeutic, or any human or veterinary use . As a functionalized indazole derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The molecule features two key reactive sites: a bromo substituent on the indazole core and a terminal chloro group on the N-alkyl chain. The bromine atom is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic, heterocyclic, or other functional groups. Simultaneously, the chloropropyl side chain can undergo further nucleophilic substitution reactions, allowing for the elongation or functionalization of the side chain to create novel molecular architectures. This bifunctional reactivity makes it a valuable intermediate for constructing more complex molecules, particularly in the exploration of new pharmacologically active compounds. While specific biological data for this compound is not provided, indazole derivatives are widely investigated in scientific research for their potential interactions with various biological targets. Please note that this product is supplied with limited analytical data. The researcher assumes responsibility for confirming product identity and/or purity prior to use. Handle with care; refer to the Safety Data Sheet for detailed hazard information. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

5-bromo-1-(3-chloropropyl)indazole

InChI

InChI=1S/C10H10BrClN2/c11-9-2-3-10-8(6-9)7-13-14(10)5-1-4-12/h2-3,6-7H,1,4-5H2

InChI Key

KFBUUAZFTFKWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CCCCl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially in anti-cancer drug development. Research has shown that derivatives of 5-bromo-1H-indazole exhibit potent activity against various cancer cell lines. For instance, studies have highlighted its potential to inhibit specific pathways involved in cancer cell proliferation and survival, making it a valuable candidate for further drug development .

Case Study: Anti-Cancer Activity

A study evaluated the cytotoxic effects of compounds derived from 5-bromo-1H-indazole against human ovarian carcinoma cells (SKOV-3) and prostate cancer cells (PC-3). Results indicated significant inhibitory effects, with IC50 values suggesting strong potential for therapeutic applications .

Agricultural Chemistry

In agricultural chemistry, 5-bromo-1-(3-chloropropyl)-1H-indazole is utilized in the formulation of agrochemicals. It contributes to the development of targeted pesticides and herbicides designed to minimize environmental impact while effectively controlling pest populations. The compound's ability to interact with specific biological pathways makes it suitable for creating selective agrochemical agents .

Material Science

The compound is also explored for its potential applications in material science. Researchers are investigating its use in developing novel materials such as polymers and coatings that can enhance durability and resistance to environmental factors. The unique properties of indazole derivatives allow for innovative approaches in creating materials with tailored functionalities .

Biochemical Research

This compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its structural characteristics facilitate investigations into biological processes, providing insights into potential therapeutic targets for various diseases .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying related compounds in various samples. Its stability and defined chemical properties make it an essential tool in ensuring accuracy in analytical methods .

Summary Table of Applications

Application AreaDescriptionExample Findings
Pharmaceuticals Intermediate for anti-cancer drugs; inhibits cancer cell pathwaysSignificant cytotoxicity against SKOV-3 and PC-3 cells
Agricultural Chemistry Development of targeted pesticides and herbicidesEffective pest control with minimal environmental impact
Material Science Creation of durable polymers and coatingsEnhanced resistance to environmental degradation
Biochemical Research Studies on enzyme inhibition and receptor bindingInsights into therapeutic targets
Analytical Chemistry Reference standard for accurate detection and quantificationEnsures precision in analytical methodologies

Comparison with Similar Compounds

Alkyl-Substituted Bromoindazoles

The table below compares 5-Bromo-1-(3-chloropropyl)-1H-indazole with derivatives featuring different N-1 alkyl substituents:

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Rf Key NMR Features (δ, ppm)
This compound 3-Chloropropyl C₁₀H₁₁BrClN₂ 272.98 50 0.62 3.46 (t, CH₂Cl), 4.54 (t, CH₂N)
5-Bromo-1-ethyl-1H-indazole Ethyl C₉H₁₀BrN₂ 225.00 40 0.47 1.45 (t, CH₃), 4.35 (q, CH₂)
5-Bromo-1-isopropyl-1H-indazole Isopropyl C₁₀H₁₁BrN₂ 239.11
5-Bromo-3-isopropyl-1H-indazole 3-Isopropyl C₁₀H₁₁BrN₂ 239.11

Key Observations :

  • Yield : The 3-chloropropyl derivative (50%) shows higher synthetic efficiency than the ethyl analog (40%), likely due to the reactivity of 1-bromo-3-chloropropane .
  • Polarity : The higher Rf value (0.62 vs. 0.47) of the 3-chloropropyl compound suggests reduced polarity compared to the ethyl derivative, despite the electronegative Cl atom, possibly due to increased hydrophobic chain length.
  • Substituent Effects : The 3-chloropropyl group introduces distinct ¹³C-NMR shifts (δ 32.6, 42.0, 45.7) compared to ethyl (δ 15.1, 44.1) .

Halogenated and Functionalized Indazoles

Comparisons with brominated indazoles bearing alternative functional groups:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
5-Bromo-1H-indazol-4-amine 4-Amino C₇H₆BrN₃ 228.05 Amine group enhances solubility
5-Bromo-3-cyclopropyl-1H-indazole 3-Cyclopropyl C₁₀H₉BrN₂ 237.10 Cyclopropyl adds steric hindrance
5-Bromo-3,7-dimethyl-1H-indazole 3,7-Dimethyl C₉H₉BrN₂ 225.08 Methyl groups increase hydrophobicity

Key Observations :

  • Biological Relevance : Amine-substituted analogs (e.g., 5-Bromo-1H-indazol-4-amine) may exhibit enhanced binding to biological targets due to hydrogen-bonding capability .

Key Observations :

  • The classical method for this compound requires harsh bases (Cs₂CO₃) and toxic solvents (DMF), whereas greener methods using NH₄Cl in ethanol achieve higher yields for related indazoles .

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this reaction include:

Parameter Value
Base Cesium carbonate (Cs₂CO₃)
Solvent Anhydrous DMF
Temperature Room temperature (25°C)
Reaction Time 3 hours
Molar Ratio 1:1.5 (indazole:alkylating agent)
Yield 50%

The use of Cs₂CO₃ as a base ensures deprotonation of the indazole nitrogen while minimizing side reactions such as O-alkylation. Anhydrous DMF enhances solubility and stabilizes intermediates, though alternatives like acetonitrile or THF may reduce byproduct formation in scaled-up processes.

Mechanistic Insights

The reaction proceeds via an Sₙ2 mechanism, where the indazole nitrogen attacks the electrophilic carbon of 1-bromo-3-chloropropane. Competing N2-alkylation is suppressed due to steric hindrance and electronic effects, favoring N1-substitution. Post-reaction purification via flash chromatography (hexane/ethyl acetate gradient) isolates the target compound while removing residual starting material and regioisomers.

Structural Characterization and Spectral Data

This compound is characterized by its distinct NMR and mass spectral profiles:

¹H-NMR (CDCl₃, 400 MHz):

  • δ = 2.35–2.43 (m, 2H, CH₂CH₂CH₂Cl)

  • δ = 3.46 (t, 2H, CH₂Cl, J = 5.8 Hz)

  • δ = 4.54 (t, 2H, CH₂N, J = 6.0 Hz)

  • δ = 7.38 (dd, 1H, ArH), 7.63 (dd, 1H, ArH), 8.11 (s, 1H, ArH)

Key Observations:

  • The triplet at δ 3.46 confirms the presence of the chloropropyl chain.

  • Aromatic protons align with the expected substitution pattern (5-bromo, 1-alkyl).

Mass Spectrometry (ESI+):

  • m/z = 273 [M+H]⁺ (calculated for C₁₀H₁₁BrClN₂: 272.56).

Alternative Synthetic Routes and Comparative Analysis

Bromination in DMF

Patent CN103570624A describes bromination of 5-nitro-1H-indazole using bromine in DMF. Though focused on nitro-substituted indazoles, this highlights DMF’s utility in electrophilic substitution reactions. Adapting this protocol for chloropropane alkylation remains unexplored but could offer insights into solvent effects on reaction kinetics.

Challenges and Industrial Scalability

Byproduct Formation

The primary side product, N2-alkylated regioisomer (3g ), constitutes up to 45% of the crude mixture. Chromatographic separation remains the preferred purification method, though fractional crystallization in ethanol/water systems may improve cost-efficiency at scale.

Solvent and Base Selection

DMF’s high boiling point (153°C) complicates solvent recovery, suggesting alternatives like dimethylacetamide (DMAc) or ionic liquids for greener synthesis. Substituting Cs₂CO₃ with K₂CO₃ reduces costs but may lower yields due to incomplete deprotonation .

Q & A

Basic: What synthetic routes are effective for preparing 5-Bromo-1-(3-chloropropyl)-1H-indazole, and how can intermediates be optimized?

Answer:
A common approach involves alkylation of 5-bromo-1H-indazole with 3-chloropropyl reagents. For example, nucleophilic substitution using 1H-indazole derivatives and 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound . Optimization includes monitoring reaction progress via TLC or HPLC to minimize side products like over-alkylation. Intermediate purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the desired product.

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. Using SHELXL , refine the structure by inputting HKL data and assigning anisotropic displacement parameters. For example, in analogous indazole complexes (e.g., osmium(IV)-indazole structures), bond lengths (e.g., Os–N ≈ 2.05 Å) and angles help validate coordination geometry . Discrepancies between experimental and computational models (e.g., DFT-optimized structures) may arise due to crystal packing effects, requiring iterative refinement cycles and validation via R-factor convergence (<5%) .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are data contradictions addressed?

Answer:

  • NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns. For example, the 3-chloropropyl chain shows characteristic triplet (~δ 3.6 ppm for –CH₂Cl) and indazole protons at δ 7.5–8.2 ppm. Overlapping signals can be resolved via 2D experiments (COSY, HSQC) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching Br/Cl content.
  • Contradictions : If NMR and MS data conflict (e.g., unexpected m/z values), recheck synthesis steps for impurities or verify solvent interactions via variable-temperature NMR .

Advanced: How can computational methods predict the reactivity of the chloropropyl chain in metal coordination studies?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the chloropropyl group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Cl atom’s σ-hole can facilitate interactions with transition metals (e.g., Os, Pt), as seen in crystallized indazole complexes . Compare computed bond dissociation energies (BDEs) with experimental thermochemical data to validate mechanistic pathways (e.g., ligand substitution vs. redox processes).

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., alkyl halides).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Spill Management : Neutralize halogenated waste with NaHCO₃ before disposal .

Advanced: How do steric and electronic effects influence the compound’s pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies require systematic substitution. For example:

  • Steric Effects : Bulky groups (e.g., 3-chloropropyl) may hinder binding to enzyme active sites, as seen in α-glucosidase inhibition assays with methyl-indazole derivatives .
  • Electronic Effects : Electron-withdrawing Br/Cl substituents enhance electrophilicity, potentially increasing interactions with nucleophilic residues (e.g., cysteine thiols).
  • Assays : Test inhibitory activity via enzymatic assays (e.g., IC₅₀ determination) and validate via molecular docking (AutoDock Vina) against target proteins .

Basic: What chromatographic methods are optimal for purifying this compound?

Answer:

  • Flash Chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) for baseline separation.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities. Monitor at λ = 254 nm for indazole UV absorption .

Advanced: How can X-ray crystallography and NMR crystallography resolve polymorphism in this compound?

Answer:
Polymorph screening via solvent recrystallization (e.g., MeOH vs. EtOAc) identifies distinct crystal forms. SCXRD determines unit cell parameters, while ¹³C solid-state NMR distinguishes polymorphs via chemical shift differences (e.g., δ variation >1 ppm for carbonyl groups). Refinement in SHELXL with TWIN/BASF commands can model twinned crystals .

Basic: What are common degradation pathways, and how are stability studies designed?

Answer:

  • Hydrolysis : The chloropropyl group may hydrolyze in aqueous media (pH >7). Monitor via LC-MS for [M–Cl+OH]⁺ peaks.
  • Oxidation : Aryl bromides are susceptible to radical degradation. Use antioxidants (e.g., BHT) in storage solutions.
  • Stability Protocol : Accelerated aging at 40°C/75% RH for 4 weeks, with weekly HPLC analysis .

Advanced: How can contradictions between computational predictions and experimental bioactivity data be reconciled?

Answer:
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. For instance, flexible side-chain docking may better model induced-fit binding. Experimentally, isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to validate computational ΔG values. Discrepancies may arise from solvation effects or unaccounted protein dynamics .

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